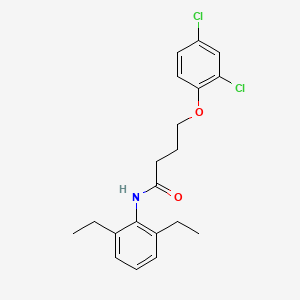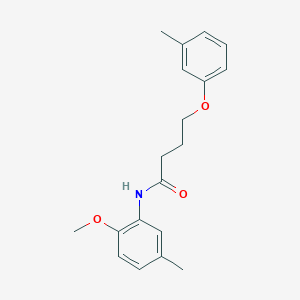
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The structure of this compound includes a butanamide backbone with two aromatic rings substituted with chlorine and ethyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with 2,6-diethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of targeted broadleaf weeds. The compound primarily targets the auxin receptors, mimicking the natural plant hormone auxin and causing uncontrolled growth and eventual plant death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
- Dicamba (3,6-dichloro-2-methoxybenzoic acid)
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct physicochemical properties and biological activity compared to other phenoxy herbicides. Its dual substitution with chlorine and ethyl groups enhances its herbicidal efficacy and selectivity.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c1-3-14-7-5-8-15(4-2)20(14)23-19(24)9-6-12-25-18-11-10-16(21)13-17(18)22/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAULBBDFZXLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B3755638.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B3755646.png)
![4-[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3755660.png)
![4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B3755663.png)
![3-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3755664.png)
![3-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B3755670.png)
![3-{5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B3755671.png)
![3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3755685.png)
![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3755686.png)
![N-(2,6-diethylphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B3755696.png)
![(2Z)-2-(BENZENESULFONYL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE](/img/structure/B3755699.png)
![5-(4-bromobenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3755707.png)


